(20S)-21-[[Tris(isopropyll)silyl]oxy]-20-methyl-pregn-4-en-3-one
Description
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O2Si/c1-20(2)34(21(3)4,22(5)6)33-19-23(7)27-12-13-28-26-11-10-24-18-25(32)14-16-30(24,8)29(26)15-17-31(27,28)9/h18,20-23,26-29H,10-17,19H2,1-9H3/t23-,26+,27-,28+,29+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSRTMAXJYKTHU-OLEFNNLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO[Si](C(C)C)(C(C)C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sourcing of Pregnane Backbone
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Plant-derived steroids : Diosgenin and hecogenin are common starting points for partial synthesis due to their commercial availability.
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Microbial hydroxylation : Rhizopus nigricans and other fungi introduce hydroxyl groups at C11 or C21, enabling downstream modifications.
The introduction of the TIPS group at C21 is critical for stabilizing the hydroxyl group and directing subsequent reactions.
Silylation Conditions
Reaction of 21-hydroxy-20-methylpregna-4-en-3-one with tris(isopropyl)silyl chloride under anhydrous conditions yields the target silyl ether. Key parameters include:
Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic silicon center. Steric hindrance from the TIPS group necessitates slow addition of the silylating agent to avoid dimerization.
Oxidation and Functional Group Interconversion
TEMPO-Mediated Oxidation
Patent WO2021012671A1 details the use of TEMPO/NaClO to oxidize 21-hydroxy intermediates to aldehydes, a precursor for enamine formation. For example:
Copper-Catalyzed Oxidative Degradation
A copper catalyst (e.g., CuI) in the presence of oxygen degrades enamine intermediates to yield progesterone analogs. This step is adaptable for introducing the Δ4-3-keto moiety in the target compound.
Stereochemical Control at C20
The 20S-methyl configuration is achieved through:
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Chiral resolution : Use of (−)-menthol or tartaric acid derivatives to separate enantiomers.
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Asymmetric catalysis : Chiral ligands like BINAP in palladium-catalyzed alkylations.
Case Study :
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Substrate : 20-formylpregn-4-en-3-one.
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Reductive amination : (S)-1-phenylethylamine and NaBH4 yield the 20S isomer with 88% enantiomeric excess (ee).
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
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¹H NMR : Key signals include δ 5.68 (H-4, singlet, Δ4 double bond) and δ 1.05–1.15 (TIPS isopropyl groups).
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HRMS : Calculated for C31H54O2Si [M+H]⁺: 487.3864; observed: 487.3866.
Industrial-Scale Considerations
Cost-Efficiency
Environmental Impact
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Waste minimization : Hypochlorite oxidation byproducts are neutralized with Na2S2O3, yielding non-toxic NaCl and H2O.
Emerging Methodologies
Biocatalytic Approaches
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of ketones or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
The compound has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in specific industrial processes.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. For example, it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared below with structurally related pregnane derivatives (Table 1):
Table 1: Structural Comparison of Selected Pregnane Derivatives
Functional Implications
- Lipophilicity and Stability : The tris(isopropyl)silyl group in the target compound significantly increases lipophilicity compared to acetylated (e.g., 20-α-progerol acetate) or hydroxylated (e.g., cortisol) analogs. This property enhances membrane permeability and resistance to enzymatic degradation .
- Stereochemical Effects : The 20S-methyl configuration distinguishes it from 20R analogs like 20-β-progerol acetate, which may exhibit divergent receptor-binding affinities due to spatial orientation .
- Analytical Utility : The 18-iodo derivative (CAS 228556-81-8) is tailored for heavy-atom derivatization, aiding X-ray crystallography or mass spectrometry, whereas the silyl group in the target compound improves chromatographic retention in HPLC .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing (20S)-21-[[Tris(isopropyll)silyl]oxy]-20-methyl-pregn-4-en-3-one?
- Methodological Answer : Synthesis typically involves silyl ether protection of the hydroxyl group at position 21 using tris(isopropyl)silyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine). Reaction progress should be monitored via thin-layer chromatography (TLC) . Purification via flash chromatography (hexane/ethyl acetate gradients) is critical to isolate the compound. Characterization requires a combination of H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm regiochemistry and stereochemistry. X-ray crystallography is recommended for unambiguous structural confirmation .
Q. What spectroscopic techniques are most reliable for elucidating the structure of this compound?
- Methodological Answer :
- NMR : H NMR identifies proton environments (e.g., methyl groups at C20 and C21, olefinic protons at C4-C5). C NMR confirms carbonyl (C3) and silyl ether (C21-O-Si) signals.
- HRMS : Validates molecular formula (e.g., CHOSi) and exact mass.
- X-ray crystallography : Resolves stereochemical ambiguities, particularly the 20S configuration and silyl ether orientation .
Q. How should researchers design initial biological activity screening for this compound?
- Methodological Answer : Prioritize in vitro assays targeting steroid receptor interactions (e.g., glucocorticoid or progesterone receptors) due to the pregnane backbone. Use reporter gene assays (luciferase-based) in cell lines expressing these receptors. Include positive controls (e.g., dexamethasone) and validate results with dose-response curves (IC/EC) .
Advanced Research Questions
Q. How does the 20S stereochemistry influence the compound’s biological activity and metabolic stability?
- Methodological Answer : Compare the 20S isomer with its 20R counterpart (synthesized via chiral resolution or asymmetric catalysis). Assess receptor-binding affinity using surface plasmon resonance (SPR) and metabolic stability in liver microsome assays. The 20S configuration may enhance metabolic resistance due to steric hindrance from the methyl group, as seen in related pregnane derivatives .
Q. What experimental strategies mitigate instability of the silyl ether group under physiological conditions?
- Methodological Answer : Conduct stability studies in buffer solutions (pH 7.4, 37°C) with HPLC monitoring. If hydrolysis occurs, consider alternative protecting groups (e.g., tert-butyldimethylsilyl) or prodrug strategies (e.g., esterification of the silyl ether). Accelerated stability testing (e.g., 40°C/75% RH) quantifies degradation pathways .
Q. How can conflicting bioactivity data across research groups be systematically addressed?
- Methodological Answer :
- Reproducibility checks : Validate assay protocols (e.g., cell line authentication, reagent lot consistency).
- Data normalization : Use Z-factor scoring to account for inter-lab variability.
- Orthogonal assays : Confirm activity via SPR (binding affinity) and transcriptomics (downstream gene expression) .
Q. What computational approaches predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to map interactions with steroid receptors. Molecular dynamics (MD) simulations (100 ns trajectories) assess binding stability. QSAR models trained on derivatives (e.g., varying silyl groups or C20 substituents) can prioritize synthetic targets .
Q. How do solvent polarity and temperature affect the yield of silyl ether formation during synthesis?
- Methodological Answer : Optimize using Design of Experiments (DoE). For example, test dichloromethane (non-polar) vs. tetrahydrofuran (polar aprotic) at 0°C vs. room temperature. Higher yields are typically achieved in non-polar solvents at lower temperatures due to reduced side reactions (e.g., silyl group migration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
